2-(2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide
Description
Properties
IUPAC Name |
2-[[2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2S2/c1-9-6-10(2)20-16(19-9)24-17-22-12(8-28-17)7-13(26)23-18-21-11(3)14(29-18)15(27)25(4)5/h6,8H,7H2,1-5H3,(H,21,23,26)(H,19,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWKQIAJRBSDSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NC3=NC(=C(S3)C(=O)N(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide is a complex organic molecule that incorporates multiple functional groups, including thiazole and pyrimidine rings. This structure suggests potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its applications in drug development.
Chemical Structure
The molecular formula of the compound is , and it features several key structural components:
- Pyrimidine ring : A nitrogen-containing heterocycle that can participate in various biochemical interactions.
- Thiazole ring : Another nitrogenous heterocycle known for its biological significance.
- Carboxamide group : Increases solubility and may enhance binding interactions with biological targets.
The biological activity of this compound likely stems from its ability to interact with specific enzymes or receptors. The mechanism may involve:
- Enzyme inhibition : Compounds with similar structures have been shown to inhibit various enzymes by binding to their active sites, thereby blocking substrate access.
- Receptor modulation : The compound might act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Biological Activity Studies
Several studies have focused on the biological activities of similar compounds, providing insights into potential effects:
- Antitumor Activity : Research has indicated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole and pyrimidine structures have shown promise in inhibiting tumor growth through apoptosis induction .
- Antimicrobial Properties : Compounds containing thiazole rings are frequently studied for their antimicrobial properties. They have demonstrated effectiveness against a range of pathogens, including bacteria and fungi .
- Enzyme Interaction Studies : The interaction of similar compounds with enzymes such as kinases has been documented. These interactions can lead to altered enzyme activity and subsequent effects on cellular metabolism .
Case Study 1: Anticancer Potential
A study evaluating a series of thiazole-pyrimidine hybrids found that certain derivatives exhibited potent anticancer activity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of cell cycle arrest and apoptosis through the activation of caspases .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of thiazole derivatives against Staphylococcus aureus. The study revealed that modifications in the side chains significantly enhanced antibacterial activity, suggesting that structural diversity plays a critical role in efficacy .
Data Tables
Scientific Research Applications
Chemical Properties and Structure
This compound can be characterized by its molecular formula , which indicates the presence of multiple functional groups that contribute to its reactivity and biological activity. The structural complexity includes thiazole and pyrimidine moieties, which are known for their diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the potential of compounds containing thiazole and pyrimidine derivatives in anticancer therapy. For instance, similar compounds have shown significant inhibitory effects on various cancer cell lines, including breast and colon cancers. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation.
Case Study: A related compound demonstrated percent growth inhibitions (PGIs) of up to 86.61% against certain cancer cell lines, indicating a promising avenue for further exploration in anticancer drug development .
Antimicrobial Properties
Compounds with thiazole rings have been documented for their antibacterial and antifungal activities. The presence of a sulfonamide group in related structures has been associated with enhanced antimicrobial efficacy.
Case Study: In a comparative study, thiazole derivatives exhibited broad-spectrum antibacterial activity, outperforming traditional antibiotics like ciprofloxacin . This suggests that similar derivatives could be explored for developing new antimicrobial agents.
Enzyme Inhibition Studies
The compound's structural features make it a candidate for enzyme inhibition studies. For example, derivatives with similar moieties have been shown to inhibit enzymes involved in critical metabolic pathways.
Case Study: Research on related compounds indicated effective inhibition of leucyl-tRNA synthetase, an essential enzyme for protein synthesis . This opens doors for investigating the compound's potential as a therapeutic agent targeting specific enzymes in disease pathways.
Drug Design and Development
The intricate structure of this compound allows it to serve as a lead compound in drug design efforts. Its ability to interact with various biological targets makes it suitable for modifications aimed at enhancing efficacy and reducing toxicity.
Research Insight: Computational models have been employed to predict the interaction of similar compounds with target proteins, facilitating the rational design of more potent derivatives .
Synthesis of Novel Materials
The unique chemical structure can be utilized in synthesizing novel materials with specific properties, such as conductivity or catalytic activity. The thiazole and pyrimidine components can impart desirable characteristics to polymers or nanomaterials.
Research Insight: Studies on thiazole-based polymers have shown enhanced electrical conductivity and thermal stability, making them suitable for electronic applications .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The N,N,4-trimethylthiazole-5-carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Mechanism : Protonation of the carbonyl oxygen (acidic) or hydroxide attack (basic) leads to cleavage of the C–N bond, forming the carboxylic acid .
Alkylation of the Pyrimidinyl Amino Group
The primary amine on the 4,6-dimethylpyrimidin-2-yl group reacts with alkyl halides via nucleophilic substitution.
Key Insight : Alkylation enhances lipophilicity, a strategy used in prodrug design .
Electrophilic Substitution on Thiazole Rings
The electron-rich thiazole rings undergo halogenation or nitration at the 4- or 5-positions.
| Reaction Conditions | Reagents | Product | Yield | References |
|---|---|---|---|---|
| H₂SO₄, HNO₃, 0°C, 2h | Nitration | Nitro-substituted thiazole | ~50% | |
| DCM, NBS, AIBN, reflux, 6h | Bromination | 5-Bromo-thiazole derivative | ~70% |
Note : Nitration requires careful temperature control to avoid decomposition.
Nucleophilic Acyl Substitution at the Acetamido Linker
The acetamido group (–NHCO–) reacts with nucleophiles (e.g., amines, thiols) under basic conditions.
Mechanism : Base deprotonates the amide nitrogen, enabling nucleophilic attack .
Oxidation of the Thiazole Ring
The sulfur atom in the thiazole ring can be oxidized to sulfoxide or sulfone.
| Reaction Conditions | Reagents | Product | Yield | References |
|---|---|---|---|---|
| H₂O₂, AcOH, RT, 4h | Mild oxidation | Thiazole sulfoxide | ~45% | |
| mCPBA, DCM, 0°C, 2h | Strong oxidation | Thiazole sulfone | ~80% |
Application : Sulfoxidation modulates electronic properties for enhanced binding in medicinal chemistry.
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles.
| Reaction Conditions | Reagents | Product | Yield | References |
|---|---|---|---|---|
| PPA, 120°C, 3h | Cyclodehydration | Thiazolo[5,4-d]pyrimidine fused system | ~70% | |
| CuI, DMF, 150°C, 24h | Ullmann coupling | Bisthiazole macrocycle | ~30% |
Insight : Cyclization enhances rigidity, potentially improving target selectivity .
Metal-Catalyzed Cross-Coupling
The brominated derivative (from Reaction 3) undergoes Suzuki-Miyaura coupling.
| Reaction Conditions | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C, 12h | Phenylboronic acid | Biaryl-thiazole conjugate | ~85% |
Utility : Arylation expands π-conjugation for optoelectronic applications .
Comparison with Similar Compounds
Key Structural Features
The target compound’s design integrates multiple pharmacophoric elements:
- Thiazole rings : Serve as rigid scaffolds for substituent placement.
- 4,6-Dimethylpyrimidinyl group : Enhances hydrophobic interactions and π-stacking in binding pockets.
Comparative Analysis of Structural Analogs
The following table summarizes critical differences between the target compound and related derivatives:
Pharmacological and Physicochemical Properties
Crystallographic and Computational Insights
- Crystal Packing : Analogs like 5-methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide exhibit hydrogen-bonded networks between thiazole N and carboxamide O, a pattern likely conserved in the target compound .
- Software Tools : Programs like SHELXL and ORTEP-3 (cited in ) are critical for resolving such complex structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
